molecular formula C19H20N2O4 B2372147 1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705307-61-4

1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2372147
CAS RN: 1705307-61-4
M. Wt: 340.379
InChI Key: DAJFFFWLXNOJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is substituted with two methyl groups at the 3 and 5 positions . Isoxazoles are known to have various biological activities and are used in the preparation of a variety of biologically active compounds .


Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions, including nucleophilic substitutions and additions, depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the functional groups it contains. For example, the presence of polar functional groups can increase the solubility of the compound in polar solvents .

Scientific Research Applications

Anti-Doping Control in Recombinant Erythropoietin (rHuEPO)

Background: Anti-doping control for recombinant human erythropoietin (rHuEPO) is crucial in sports and competitive environments. Detecting rHuEPO use helps maintain fairness and integrity.

Application: Researchers have explored the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary erythropoietin (EPO). By studying these profiles, they differentiate between natural and recombinant hormone. Preliminary results indicate that unidentified residues, in addition to sialic acid, contribute to the more acidic properties of natural EPO. Desialylation leads to distinct isoelectric patterns for the two hormones. Developing specific antibodies recognizing asialo-erythropoietin molecules could enable a confirmation test based on the asialopattern EPO .

Catalytic DNA Molecules (Deoxyribozymes) for Target Detection

Background: Researchers led by Dr. Edward Curtis have developed two new types of catalytic DNA molecules (deoxyribozymes).

Application: These deoxyribozymes can reveal the presence of target molecules through fluorescence or color. Their versatility makes them valuable tools for detecting various analytes, including biological markers, pollutants, or disease-related molecules .

Non-Contact Optical Tweezers for Microchemistry

Background: Optical tweezers are widely used for manipulating microscopic particles. A novel non-contact approach has been explored.

Application: Researchers have applied this technique to microchemistry and quantum dots. The non-contact optical tweezers could revolutionize particle manipulation and analysis in small-scale systems .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. For example, some isoxazoles can be irritants or harmful if swallowed .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Isoxazoles are a promising class of compounds for the development of new drugs due to their diverse biological activities .

properties

IUPAC Name

1'-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12-15(13(2)25-20-12)11-17(22)21-9-7-19(8-10-21)16-6-4-3-5-14(16)18(23)24-19/h3-6H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJFFFWLXNOJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.